Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
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Overview
Description
Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound that features a unique structure combining pyrrole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted formyl compounds.
Scientific Research Applications
Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure but differ in the additional pyrazine ring.
Indole derivatives: These compounds also feature a fused ring system but with an indole moiety instead of oxazine.
Uniqueness
Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is unique due to its specific combination of pyrrole and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)8-4-7(5-12)11-2-3-15-6-9(8)11/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPQXCLHXKLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2COCCN2C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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